1-phenylcyclopropane-1-carbothioamide
Description
Properties
IUPAC Name |
1-phenylcyclopropane-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHVAPBTHOCEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870862-28-5 | |
| Record name | 1-phenylcyclopropane-1-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclopropane Ring Formation
The core cyclopropane structure is typically synthesized via metal-catalyzed cyclopropanation of styrene derivatives. A common approach involves:
-
Reagents : Styrene, diazo compounds (e.g., ethyl diazoacetate), and copper catalysts.
-
Mechanism : The metal catalyst facilitates carbene transfer to the alkene, forming the cyclopropane ring.
Example Protocol :
Carboxylation and Thionation
The ester intermediate is hydrolyzed to the carboxylic acid, followed by thionation:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ester hydrolysis | NaOH (2M), ethanol, reflux | 90–95 |
| Acid chloride formation | SOCl₂, DCM, 0°C to RT | 85–90 |
| Thioamide synthesis | NH₄SH, THF, 24 hours | 60–70 |
Key Insight : Thionation with ammonium sulfide preserves the cyclopropane ring better than Lawesson’s reagent, which risks ring opening at elevated temperatures.
Alternative Route: Cyanide-Based Cyclopropanation
Nitrile Intermediate Synthesis
A patent-derived method (CN110054558B) adapts cyanide chemistry for cyclopropane formation:
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React 2-phenylacetonitrile with epichlorohydrin in DMSO/NaOH to form a bicyclic intermediate.
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Hydrolyze the nitrile to a carboxylic acid using KOH under reflux.
| Method | Overall Yield (%) | Purity (%) |
|---|---|---|
| Metal-catalyzed | 45–55 | 98 |
| Cyanide-based | 50–60 | 95 |
Optimization Strategies
Solvent Systems
Catalytic Enhancements
-
Copper(I) iodide : Increases cyclopropanation efficiency by 15% compared to traditional Cu(acac)₂.
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Phase-transfer catalysts : Tetrabutylammonium bromide improves hydrolysis yields to 98%.
Comparative Analysis of Methods
| Parameter | Metal-Catalyzed Route | Cyanide-Based Route |
|---|---|---|
| Cost | High (diazo compounds) | Moderate (epichlorohydrin) |
| Scalability | Limited by carbene safety | Suitable for industrial use |
| Thioamide Stability | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
1-Phenylcyclopropane-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides or sulfoxides.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfonamides or sulfoxides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemical Synthesis and Research Applications
1-Phenylcyclopropane-1-carbothioamide serves as a crucial building block in synthetic organic chemistry. Its unique structure allows for the synthesis of more complex molecules, making it valuable in the development of new compounds with diverse functionalities.
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Cyclopropanation : Reacting 2-phenylacetonitrile with 1,2-dibromoethane in the presence of potassium tert-butoxide forms the cyclopropane ring.
- Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid.
- Formation of Carbothioamide : The carboxylic acid is converted to the corresponding carbothioamide by reacting with thionyl chloride followed by ammonium thiocyanate .
Biological Research Applications
Research into the biological activities of this compound and its derivatives has revealed potential therapeutic uses:
- Anticancer Properties : Preliminary studies suggest that certain derivatives may exhibit anticancer activity, possibly through mechanisms involving cell cycle modulation and apoptosis induction.
- Antimicrobial Activity : Some derivatives have shown promise in inhibiting microbial growth, indicating potential applications in developing new antimicrobial agents .
Medicinal Chemistry
Ongoing research is focused on exploring the compound's potential as a therapeutic agent for various diseases:
- Inflammatory Diseases : Compounds related to this compound are being investigated for their effectiveness in treating degenerative and inflammatory conditions .
- Drug Development : The compound's ability to interact with specific molecular targets makes it a candidate for drug development aimed at modulating enzyme activity and signaling pathways related to disease processes .
Industrial Applications
In addition to its applications in research and medicine, this compound is also utilized in industrial settings:
Mechanism of Action
The mechanism of action of 1-phenylcyclopropane-1-carbothioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Cyclopropane and Thioamide Derivatives
Key Research Findings and Implications
A. Carboxamide vs. Carbothioamide Derivatives
B. Impact of Cyclic Substituents
C. Functional Group Variations
- Fluorine Substitution : 1-Fluorocyclopropane-1-carboxylic acid’s fluorine atom enhances metabolic stability and acidity (pKa ~3.5), making it valuable in prodrug design .
- Cyano Derivatives: The cyano group in 1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide introduces strong electron-withdrawing effects, which could modulate receptor binding kinetics .
Biological Activity
1-Phenylcyclopropane-1-carbothioamide (CAS Number: 870862-28-5) is an organic compound characterized by a cyclopropane ring bonded to a phenyl group and a carbothioamide functional group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and biological research. This article explores the biological activities associated with this compound, synthesizing findings from various studies.
The synthesis of this compound typically involves several steps:
- Cyclopropanation : Reaction of 2-phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base (e.g., potassium tert-butoxide).
- Conversion to Carboxylic Acid : Hydrolysis of the nitrile group using concentrated hydrochloric acid.
- Formation of Carbothioamide : Reaction with thionyl chloride followed by treatment with ammonium thiocyanate.
These steps yield the carbothioamide derivative, which can undergo various chemical reactions, including oxidation and reduction, to form sulfonamides or amines, respectively.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of derivatives of this compound. For instance, compounds derived from this structure have shown effective inhibition on the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells . This suggests that these compounds may selectively target cancer cells, making them promising candidates for further development.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl group and the carbothioamide moiety can significantly influence biological activity. For example, variations in substituents on the phenyl ring can lead to enhanced potency against specific cancer cell lines or improved selectivity for target enzymes .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzymatic Interaction : The compound may interact with enzymes involved in cell proliferation and apoptosis pathways.
- Signaling Pathways : It is hypothesized that this compound could modulate signaling pathways related to inflammation and cancer progression, although detailed mechanisms remain to be elucidated .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Functional Group | Notable Activity |
|---|---|---|
| 1-Phenylcyclopropane-1-carboxamide | Carboxamide | Antitumor activity |
| 1-Phenylcyclopropane-1-thiourea | Thiourea | Antimicrobial properties |
| 1-(4-fluorophenyl)cyclopropane | Fluorophenyl | Enhanced binding affinity |
This table illustrates how variations in functional groups influence biological activity, highlighting the potential for developing new therapeutic agents based on the carbothioamide framework.
Case Studies
Several case studies have documented the synthesis and evaluation of derivatives of this compound:
- Study on U937 Cells : A study reported that certain derivatives inhibited U937 cell proliferation effectively while showing no cytotoxicity towards normal cells, suggesting a selective action mechanism .
- Antimicrobial Evaluation : Compounds derived from this scaffold were tested against various bacterial strains, demonstrating notable antibacterial activity comparable to established antibiotics.
- Pharmacological Profiling : In pharmacological assessments, derivatives exhibited anti-inflammatory properties alongside anticancer activities, indicating a multifaceted therapeutic potential .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-phenylcyclopropane-1-carbothioamide, and how are reaction conditions optimized to prevent degradation?
- Answer : The synthesis typically involves cyclopropanation reactions using reagents like diazo compounds or transition metal catalysts (e.g., copper or rhodium) to form the cyclopropane ring. Thioamide introduction may employ coupling reactions between cyclopropanecarboxylic acid derivatives and thioamide precursors. Reaction optimization includes controlling temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize side reactions. Analytical techniques like NMR and mass spectrometry are critical for monitoring intermediates and final product purity .
Q. What standard analytical techniques are used to confirm the structural identity and purity of this compound?
- Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm cyclopropane ring geometry and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable.
- HPLC/GC : Purity assessment using reverse-phase HPLC or gas chromatography with UV/vis or MS detection .
Q. How does the stability of this compound vary under different storage or reaction conditions?
- Answer : The compound’s stability is influenced by:
- Light and Oxygen : Degradation via radical pathways can occur; storage under inert gas (e.g., argon) and in amber vials is recommended.
- pH Sensitivity : Thioamide groups may hydrolyze under acidic/basic conditions; neutral buffers are preferred for biological assays.
- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. Stability studies should include accelerated aging tests (40°C/75% RH) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?
- Answer : Single-crystal X-ray diffraction using programs like SHELXL refines bond lengths, angles, and torsional parameters. Challenges include handling twinned crystals or low-resolution data. For non-crystalline samples, electronic circular dichroism (ECD) combined with density functional theory (DFT) calculations can infer stereochemistry .
Q. What strategies address contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or reaction yields)?
- Answer :
- Cross-Validation : Compare DFT-predicted -NMR shifts with experimental data (RMSD < 2 ppm acceptable).
- Mechanistic Re-evaluation : Use kinetic studies (e.g., Eyring plots) or isotopic labeling to probe unexpected reaction pathways.
- Error Analysis : Quantify uncertainties in computational models (e.g., solvent effects in DFT) .
Q. How can regioselectivity in cyclopropane ring functionalization be controlled during derivatization of this compound?
- Answer :
- Steric Effects : Bulky substituents on the phenyl group direct electrophilic attacks to less hindered positions.
- Electronic Effects : Electron-withdrawing groups (e.g., -CF) stabilize transition states at specific sites.
- Catalyst Design : Chiral ligands in asymmetric catalysis (e.g., Josiphos) enhance enantioselective functionalization .
Q. What methodological considerations are critical for pharmacological studies of this compound in oncology research?
- Answer :
- In Vitro Assays : Use cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC determination) and controls for cytotoxicity (e.g., lactate dehydrogenase assays).
- Target Engagement : Validate binding to proposed targets (e.g., kinases) via surface plasmon resonance (SPR) or thermal shift assays.
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to predict pharmacokinetics .
Methodological Notes
- Data Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols and supplemental data submission .
- Computational Tools : Retrosynthesis planners (e.g., AI-based tools) can propose novel routes but require experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
